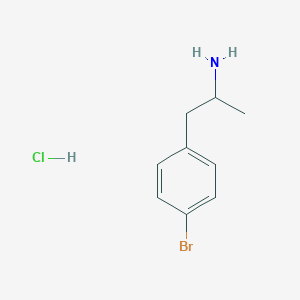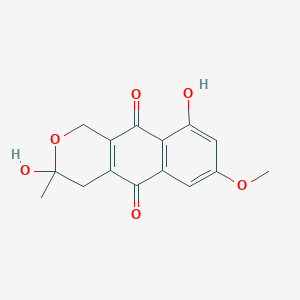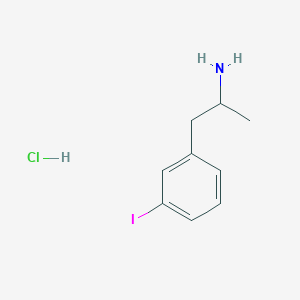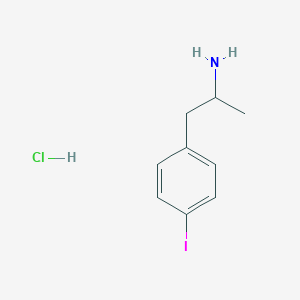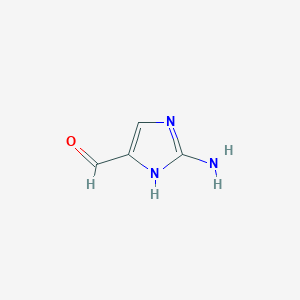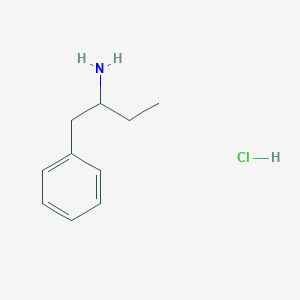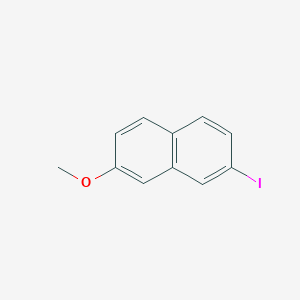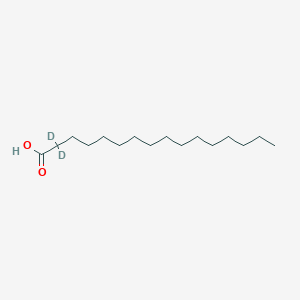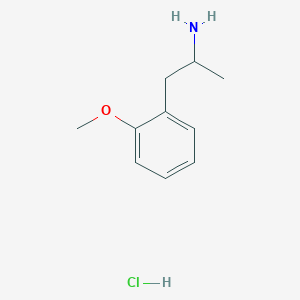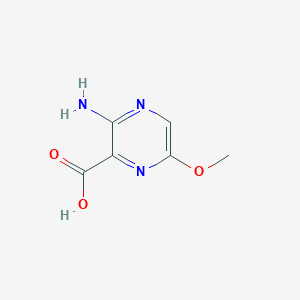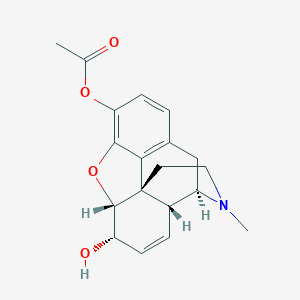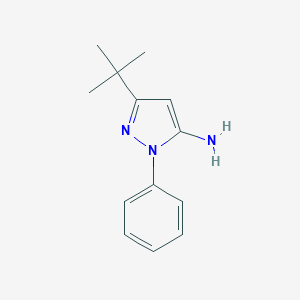
3-(Carboxymethylamino)-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Carboxymethylamino)-L-alanine (CMA) is a non-proteinogenic amino acid that has gained significant attention in scientific research due to its unique properties. CMA is a derivative of the amino acid alanine and is commonly found in certain types of cyanobacteria. In
Mécanisme D'action
The mechanism of action of 3-(Carboxymethylamino)-L-alanine is not fully understood. However, it has been suggested that 3-(Carboxymethylamino)-L-alanine may act as a neurotoxin by disrupting the function of glutamate receptors in the brain. Glutamate receptors are involved in the transmission of nerve impulses and are essential for normal brain function. 3-(Carboxymethylamino)-L-alanine may also act as a prodrug, meaning that it is converted into an active form in the body.
Effets Biochimiques Et Physiologiques
3-(Carboxymethylamino)-L-alanine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of glutamate receptors, which may lead to neuronal damage. 3-(Carboxymethylamino)-L-alanine has also been shown to inhibit the activity of certain enzymes, which may contribute to its anti-cancer properties. Additionally, 3-(Carboxymethylamino)-L-alanine has been shown to have antioxidant properties, which may help protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(Carboxymethylamino)-L-alanine in lab experiments is that it is readily available and relatively inexpensive. Additionally, 3-(Carboxymethylamino)-L-alanine has been extensively studied, so there is a large body of literature available on its properties and potential applications. However, one limitation of using 3-(Carboxymethylamino)-L-alanine in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are a number of future directions for research on 3-(Carboxymethylamino)-L-alanine. One area of focus is the role of 3-(Carboxymethylamino)-L-alanine in neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of 3-(Carboxymethylamino)-L-alanine and its potential as a biomarker for these diseases. Additionally, there is potential for the development of new drugs based on the properties of 3-(Carboxymethylamino)-L-alanine, particularly in the area of cancer treatment. Further research is also needed to explore the potential use of 3-(Carboxymethylamino)-L-alanine in other areas of medicine, such as neuroprotection and antioxidant therapy.
Conclusion:
In conclusion, 3-(Carboxymethylamino)-L-alanine is a non-proteinogenic amino acid that has gained significant attention in scientific research due to its unique properties. Its potential applications in the areas of neurodegenerative disease and cancer treatment make it an exciting area of study. However, further research is needed to fully understand the mechanism of action of 3-(Carboxymethylamino)-L-alanine and its potential as a therapeutic agent.
Méthodes De Synthèse
3-(Carboxymethylamino)-L-alanine can be synthesized through the reaction between alanine and glyoxylate. This reaction results in the formation of 3-(Carboxymethylamino)-L-alanine and pyruvate. The synthesis of 3-(Carboxymethylamino)-L-alanine can also be achieved through the reaction between alanine and glyoxylic acid. This reaction results in the formation of 3-(Carboxymethylamino)-L-alanine and water.
Applications De Recherche Scientifique
3-(Carboxymethylamino)-L-alanine has been extensively studied for its potential use as a biomarker for neurodegenerative diseases such as Alzheimer's and Parkinson's. 3-(Carboxymethylamino)-L-alanine has also been investigated for its role in the formation of beta-amyloid plaques, which are associated with Alzheimer's disease. Additionally, 3-(Carboxymethylamino)-L-alanine has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
129118-74-7 |
|---|---|
Nom du produit |
3-(Carboxymethylamino)-L-alanine |
Formule moléculaire |
C5H10N2O4 |
Poids moléculaire |
162.14 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[carboxy(methyl)amino]propanoic acid |
InChI |
InChI=1S/C5H10N2O4/c1-7(5(10)11)2-3(6)4(8)9/h3H,2,6H2,1H3,(H,8,9)(H,10,11)/t3-/m0/s1 |
Clé InChI |
HYCIJOLGOAEQEH-VKHMYHEASA-N |
SMILES isomérique |
CN(C[C@@H](C(=O)O)N)C(=O)O |
SMILES |
CN(CC(C(=O)O)N)C(=O)O |
SMILES canonique |
CN(CC(C(=O)O)N)C(=O)O |
Autres numéros CAS |
129118-74-7 |
Synonymes |
eta-(N-carboxy-N-methyl)aminoalanine BMAA-beta-NCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



